molecular formula C17H28ClN3O3 B3939661 N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride

N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride

Cat. No. B3939661
M. Wt: 357.9 g/mol
InChI Key: YPUVERQJNMGXOZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride, also known as EPP or EPP HCl, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the phenethylamine family and has been found to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride HCl is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and an antagonist at the D2 receptor. This dual action may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride HCl has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to have anxiogenic effects in animal models, suggesting that it may have potential as an anxiolytic drug.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride HCl in lab experiments is that it has a high affinity for specific receptors in the brain, making it a useful tool for studying the function of these receptors. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride HCl. One area of interest is its potential as a treatment for depression and anxiety. Further research is needed to determine its exact mechanism of action and to optimize dosing regimens. Another area of interest is its potential as a tool for studying the function of specific receptors in the brain, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. Additionally, research is needed to determine the safety and efficacy of N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride HCl in humans.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride HCl has been extensively studied for its potential therapeutic applications. It has been found to have an affinity for various receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3.ClH/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-13-14(22-2)5-6-16(15)23-3;/h5-6,13H,4,7-12H2,1-3H3,(H,18,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUVERQJNMGXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dimethoxy-phenyl)-3-(4-ethyl-piperazin-1-yl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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